molecular formula C4H9NO3S B11931046 Methyiin

Methyiin

Katalognummer: B11931046
Molekulargewicht: 151.19 g/mol
InChI-Schlüssel: ZZLHPCSGGOGHFW-OLLQQOEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyiin can be synthesized through the oxidation of S-methyl-L-cysteine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to ensure the selective oxidation of the sulfur atom.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Methyiin undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert this compound back to S-methyl-L-cysteine.

    Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: S-methyl-L-cysteine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyiin has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.

    Biology: Studied for its role in sulfur metabolism and its potential as a biomarker for certain metabolic disorders.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism by which Methyiin exerts its effects involves its ability to undergo redox reactions. The sulfur atom in this compound can participate in oxidation-reduction cycles, which can influence various biochemical pathways. This compound’s molecular targets include enzymes involved in sulfur metabolism and redox regulation.

Vergleich Mit ähnlichen Verbindungen

Methyiin can be compared to other sulfur-containing compounds such as:

    Methionine: An essential amino acid with similar sulfur chemistry but different biological roles.

    Cysteine: Another sulfur-containing amino acid that can be oxidized to form cystine.

    S-methyl-L-cysteine: The precursor to this compound, which undergoes oxidation to form this compound.

Uniqueness: this compound’s unique feature is its specific oxidation state, which allows it to participate in distinct redox reactions compared to its analogs. This property makes it valuable in research focused on oxidative stress and sulfur metabolism.

Eigenschaften

Molekularformel

C4H9NO3S

Molekulargewicht

151.19 g/mol

IUPAC-Name

(2S)-2-amino-3-[(S)-methylsulfinyl]propanoic acid

InChI

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9+/m1/s1

InChI-Schlüssel

ZZLHPCSGGOGHFW-OLLQQOEVSA-N

Isomerische SMILES

C[S@](=O)C[C@H](C(=O)O)N

Kanonische SMILES

CS(=O)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.